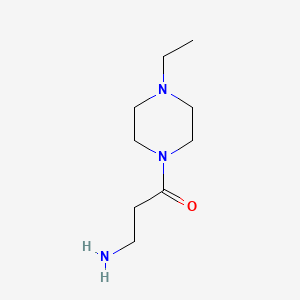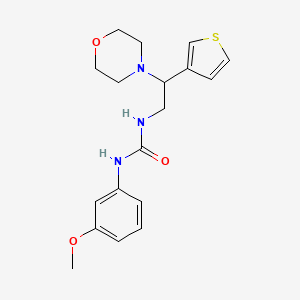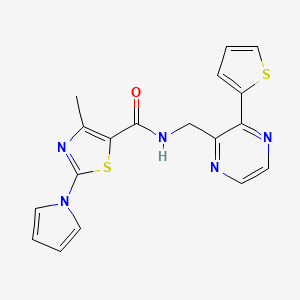
3-Amino-1-(4-ethylpiperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Amino-1-(4-ethylpiperazin-1-yl)propan-1-one” is a chemical compound with the molecular formula C9H19N3O . It is also known as "1-Propanone, 3-amino-1-(4-ethyl-1-piperazinyl)" .
Molecular Structure Analysis
The molecular weight of “this compound” is 185.27 . The InChI Code for this compound is 1S/C9H19N3O .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
1. Serotonin Receptor Affinity and Ligand Design
A series of compounds, including analogs structurally similar to 3-Amino-1-(4-ethylpiperazin-1-yl)propan-1-one, were synthesized to evaluate their role as novel ligands for the human serotonin 5-HT6 receptor. By introducing different linkers between the triazine moiety and an aromatic substituent, researchers aimed to enhance the compounds' affinities for the 5-HT6 receptor. The study found that specific structural modifications, such as the branching of the methoxyl linker, could significantly increase the affinity for the human 5-HT6 receptor. This research suggests that these compounds can serve as new lead structures for further development in targeting serotonin receptors (Łażewska et al., 2019).
2. Biological Activities of Hybrid Molecules
Research into hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, along with structures related to this compound, has revealed their potential in antimicrobial, antilipase, and antiurease activities. These compounds, synthesized through microwave-assisted methods, showed varying degrees of efficacy against test microorganisms, indicating their potential for therapeutic applications in treating infections and related conditions (Başoğlu et al., 2013).
3. Src Kinase Inhibition and Anticancer Activity
Another study explored the synthesis of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives, closely related to the compound of interest, for their potential as Src kinase inhibitors. These compounds were evaluated for their anticancer activity on human breast carcinoma cells. The study identified compounds with significant inhibitory potency against Src kinase, highlighting their potential as lead compounds for developing new anticancer therapies (Sharma et al., 2010).
4. Fluorescent Probes for Metal Ions and Amino Acids
Research into polythiophene-based conjugated polymers incorporating structures akin to this compound revealed their application as fluorescent probes. These probes showed high selectivity and sensitivity towards Hg2+ and Cu2+ ions in methanol aqueous solutions, indicating their potential for environmental monitoring and analytical chemistry applications (Guo et al., 2014).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and others .
Properties
IUPAC Name |
3-amino-1-(4-ethylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-2-11-5-7-12(8-6-11)9(13)3-4-10/h2-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEMBDKWMIQPIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2876532.png)
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2876534.png)
![Methyl 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2876536.png)

![Methyl 4-(6-(3-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate](/img/structure/B2876538.png)
![2-[(3-Fluoropropyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2876539.png)
![1-ethyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2876540.png)
![4-chlorobenzyl {5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2876542.png)

![4-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoic acid](/img/structure/B2876545.png)


